molecular formula C19H27N3O3 B5420425 N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5420425
M. Wt: 345.4 g/mol
InChI Key: DJUFZMHIQSYMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as APDC, is a piperidine-based compound that has been extensively studied for its potential applications in scientific research. APDC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C~19~H~26~N~2~O~3~.

Mechanism of Action

The mechanism of action of APDC involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. By binding to this receptor, APDC modulates the activity of a variety of ion channels and enzymes, leading to changes in cellular signaling and gene expression. The exact mechanism by which APDC modulates these processes is still under investigation, but it is believed to involve the regulation of calcium homeostasis and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
APDC has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. In animal models, APDC has been shown to reduce anxiety-like behavior, improve memory, and reduce pain sensitivity. APDC has also been shown to have neuroprotective effects in models of neurodegenerative disease, including Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of APDC for laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to selectively modulate this receptor without affecting other signaling pathways. However, one limitation of APDC is its relatively low potency, which may limit its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on APDC. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of APDC. Another area of interest is the investigation of the therapeutic potential of APDC for neurological disorders, particularly depression, anxiety, and neuropathic pain. Finally, research on the mechanism of action of APDC and its effects on cellular signaling and gene expression may lead to a better understanding of the role of the sigma-1 receptor in physiological processes.

Synthesis Methods

The synthesis of APDC involves the reaction of 4-acetylbenzaldehyde with diethyl malonate in the presence of piperidine and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield APDC as a precipitate. The synthesis of APDC is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

APDC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APDC is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By inhibiting the sigma-1 receptor, APDC has been shown to modulate these processes and may have therapeutic potential for a variety of neurological disorders, including depression, anxiety, and neuropathic pain.

properties

IUPAC Name

4-N-(4-acetylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-4-21(5-2)19(25)22-12-10-16(11-13-22)18(24)20-17-8-6-15(7-9-17)14(3)23/h6-9,16H,4-5,10-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUFZMHIQSYMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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